REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([NH:17][C:18](=[O:19])[c:20]2[cH:21][nH:22][c:23]3[cH:24][cH:25][cH:26][cH:27][c:28]3[c:29]2=[O:30])[cH:7][c:8]2[c:9]([cH:16]1)[C:10]([CH3:14])([CH3:15])[C:11](=[O:13])[O:12]2.[CH3:33][OH:34].[Na+:32].[OH-:31]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([NH:17][C:18](=[O:19])[c:20]2[cH:21][nH:22][c:23]3[cH:24][cH:25][cH:26][cH:27][c:28]3[c:29]2=[O:30])[cH:7][c:8]([OH:31])[c:9]([C:10]([C:11]([OH:12])=[O:13])([CH3:14])[CH3:15])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc2c(cc1NC(=O)c1c[nH]c3ccccc3c1=O)OC(=O)C2(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(C(C)(C)C(=O)O)c(O)cc1NC(=O)c1c[nH]c2ccccc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |